({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE
Description
The compound “({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethoxybenzoate” is a structurally complex benzoate ester featuring:
- 2,4-Dimethoxybenzoate backbone: Aromatic ring with electron-donating methoxy groups at positions 2 and 4, enhancing solubility and modulating electronic properties .
- 2-(Trifluoromethyl)benzyl group: The trifluoromethyl (CF₃) group at the ortho position of the benzyl moiety contributes to lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-13-7-8-14(16(9-13)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-15(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMVPYWQKFUFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate: The synthesis begins with the preparation of the 2-(trifluoromethyl)phenyl intermediate, which can be achieved through various methods such as trifluoromethylation of phenyl derivatives.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 2,4-dimethoxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related esters, carbamates, and trifluoromethyl-containing derivatives from diverse sources (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in the target compound) enhance stability and lipophilicity compared to electron-donating groups (e.g., methoxy in metsulfuron) .
- Carbamoyl vs. Sulfonylurea : The carbamoyl group in the target compound may offer better hydrolytic stability than sulfonylureas, which are prone to cleavage in acidic environments .
Bioactivity Implications: Trifluoromethyl groups are prevalent in herbicides (e.g., metsulfuron) and pharmaceuticals (e.g., XCT790), suggesting the target compound could share pesticidal or receptor-targeting activity .
Synthetic Challenges :
- The trifluoromethylbenzyl-carbamoyl linkage introduces steric hindrance, which may complicate synthesis compared to simpler esters (e.g., methyl 2-hydroxy-4-trifluoroacetamido benzoate) .
Research Findings and Gaps
- Metabolic Stability : CF₃-substituted compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait shared with XCT790 .
- Solubility : The 2,4-dimethoxy groups may improve aqueous solubility relative to chlorinated analogs (e.g., dichlorobenzoate in ), though logP data are lacking .
- Unanswered Questions: No direct evidence links the target compound to specific biological targets or efficacy. Further studies on its enzyme inhibition or receptor binding are needed.
Biological Activity
The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethoxybenzoate is a synthetic organic molecule notable for its complex structure and potential biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₄F₃N₁O₃
- Molecular Weight: Approximately 367.32 g/mol
The structure includes a trifluoromethyl group, a carbamoyl moiety, and a dimethoxybenzoate component, which contributes to its unique chemical properties and biological activities.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the dimethoxybenzoate ring may facilitate interactions with specific biological pathways. These interactions can lead to various effects, including:
- Inhibition of Enzyme Activity: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Modulation of Receptor Signaling: It may interact with various receptors influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as COX-2 and lipoxygenases (LOX-5 and LOX-15). In vitro studies have demonstrated moderate inhibitory activity against these enzymes, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties by modulating metabolic pathways associated with cancer growth. It has been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The presence of the trifluoromethyl group is believed to enhance its bioavailability and efficacy in targeting cancer cells .
Antimicrobial Activity
Similar compounds have been studied for their antimicrobial properties. For instance, derivatives with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell function through inhibition of macromolecular synthesis.
Case Studies
- Cytotoxicity Evaluation:
- Enzyme Inhibition Studies:
- Antimicrobial Efficacy:
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Trifluoromethyl and carbamoyl groups | Enzyme inhibition (COX-2, LOX-5) | Enhanced lipophilicity |
| Related Derivative A | Trifluoromethyl group | Anticancer activity (MCF-7) | High cytotoxicity at low doses |
| Related Derivative B | Trifluoromethyl substitution | Antimicrobial activity (MRSA) | Effective against biofilm formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
